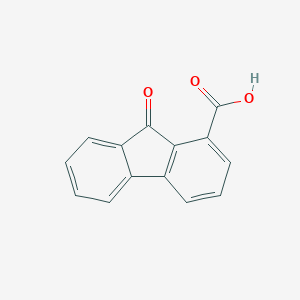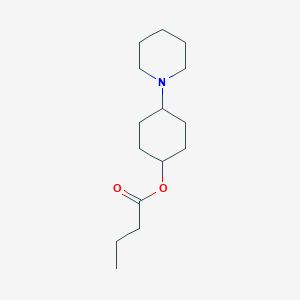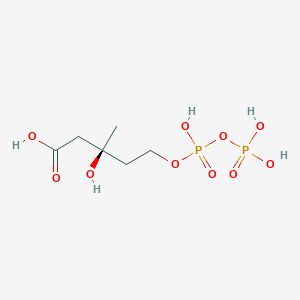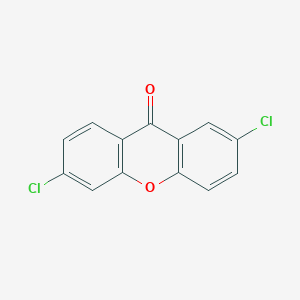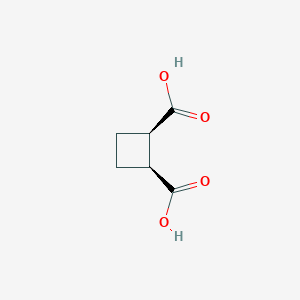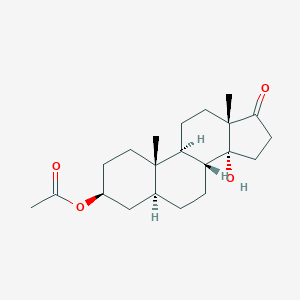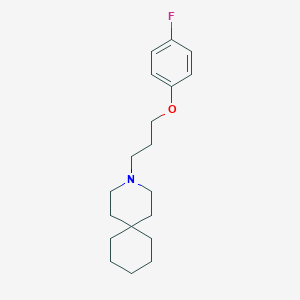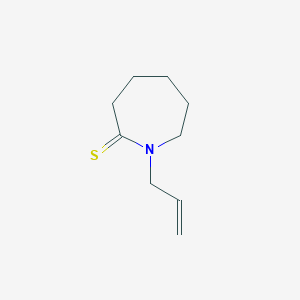
1-Prop-2-enylazepane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Prop-2-enylazepane-2-thione, also known as PAT, is a thione derivative that has been widely studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 1-Prop-2-enylazepane-2-thione is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is the inhibition of Hsp90, which can lead to the degradation of client proteins that are important for cancer cell survival. Other studies have suggested that 1-Prop-2-enylazepane-2-thione may also inhibit the activity of enzymes involved in DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
1-Prop-2-enylazepane-2-thione has been shown to have a range of biochemical and physiological effects. In cancer cells, 1-Prop-2-enylazepane-2-thione has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In addition, 1-Prop-2-enylazepane-2-thione has been shown to inhibit the activity of enzymes involved in DNA replication and repair, which can lead to DNA damage and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Prop-2-enylazepane-2-thione in lab experiments is its unique chemical structure, which makes it a useful tool for studying protein-protein interactions. In addition, 1-Prop-2-enylazepane-2-thione has been shown to have potential therapeutic properties, which makes it an attractive target for drug development.
However, there are also limitations to using 1-Prop-2-enylazepane-2-thione in lab experiments. One limitation is the potential for off-target effects, as 1-Prop-2-enylazepane-2-thione has been shown to interact with multiple proteins. In addition, the synthesis of 1-Prop-2-enylazepane-2-thione can be challenging, which may limit its availability for use in experiments.
Direcciones Futuras
There are several future directions for research on 1-Prop-2-enylazepane-2-thione. One area of interest is the development of more efficient synthesis methods, which could increase the availability of this compound for use in experiments. In addition, further studies are needed to fully understand the mechanism of action of 1-Prop-2-enylazepane-2-thione and its potential as a therapeutic agent for the treatment of cancer.
Another area of research is the use of 1-Prop-2-enylazepane-2-thione as a tool for studying protein-protein interactions. By identifying new targets for 1-Prop-2-enylazepane-2-thione binding, researchers can gain a better understanding of the mechanisms underlying protein-protein interactions and potentially identify new targets for drug development.
Overall, 1-Prop-2-enylazepane-2-thione is a compound of interest for scientific research due to its unique chemical structure and potential therapeutic properties. Through continued research, we can gain a better understanding of the mechanisms underlying its biological activity and potentially develop new treatments for cancer and other diseases.
Métodos De Síntesis
The synthesis of 1-Prop-2-enylazepane-2-thione involves the reaction of 2-aminopyridine with 1-chloro-2-propene in the presence of sodium hydroxide. This reaction produces a mixture of two isomers, which can be separated through column chromatography. The resulting compound is then treated with sulfur to form the final product, 1-Prop-2-enylazepane-2-thione.
Aplicaciones Científicas De Investigación
1-Prop-2-enylazepane-2-thione has been studied for a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of cancer. 1-Prop-2-enylazepane-2-thione has been shown to inhibit the growth of cancer cells in vitro, and studies in animal models have demonstrated its potential as a chemotherapeutic agent.
Another area of research is the use of 1-Prop-2-enylazepane-2-thione as a probe for studying protein-protein interactions. 1-Prop-2-enylazepane-2-thione has been shown to bind to the protein Hsp90, which is involved in the regulation of many cellular processes. By using 1-Prop-2-enylazepane-2-thione as a probe, researchers can gain a better understanding of the mechanisms underlying protein-protein interactions and potentially identify new targets for drug development.
Propiedades
Número CAS |
1558-76-5 |
|---|---|
Nombre del producto |
1-Prop-2-enylazepane-2-thione |
Fórmula molecular |
C9H15NS |
Peso molecular |
169.29 g/mol |
Nombre IUPAC |
1-prop-2-enylazepane-2-thione |
InChI |
InChI=1S/C9H15NS/c1-2-7-10-8-5-3-4-6-9(10)11/h2H,1,3-8H2 |
Clave InChI |
OQERJLDPEGSOCB-UHFFFAOYSA-N |
SMILES |
C=CCN1CCCCCC1=S |
SMILES canónico |
C=CCN1CCCCCC1=S |
Sinónimos |
2H-Azepine-2-thione, hexahydro-1-(2-propenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




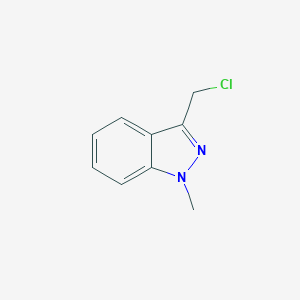


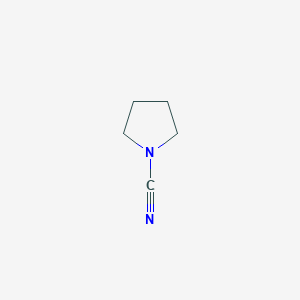
![1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone](/img/structure/B74915.png)

